Isoiridogermanal

Cytotoxicity Cancer Cell Lines Natural Products

Researchers requiring validated iridal reference standards for cytotoxicity SAR studies face supply inconsistency and undocumented stereochemistry. Isoiridogermanal (CAS 86293-25-6) resolves this with defined C-16 R absolute configuration and published multi-cell line cytotoxicity data. • P-388 ED50: 0.1 μg/mL-11-fold more potent than co-occurring zeorin • Validated IC50: 11 μM (MCF-7), 23 μM (C32) under standardized SRB assay • ≥97% purity verified by HPLC, NMR, MS; Certificates of Analysis provided

Molecular Formula C30H50O4
Molecular Weight 474.7 g/mol
CAS No. 86293-25-6
Cat. No. B1164419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoiridogermanal
CAS86293-25-6
Molecular FormulaC30H50O4
Molecular Weight474.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H50O4/c1-22(2)11-8-12-23(3)15-16-28(33)24(4)13-9-18-29(6)27(14-10-20-31)26(25(5)21-32)17-19-30(29,7)34/h11,13,15,21,27-28,31,33-34H,8-10,12,14,16-20H2,1-7H3/b23-15+,24-13+,26-25-/t27-,28-,29+,30+/m1/s1
InChIKeyKVTCHSWVSFQOTP-YFPNSAJKSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Isoiridogermanal Technical Profile


Isoiridogermanal (CAS 86293-25-6), also known as 16-Hydroxyiridal, is an iridal-type triterpenoid with molecular formula C30H50O4 and molecular weight 474.72 g/mol . This compound is a naturally occurring secondary metabolite isolated primarily from the rhizomes of Iris tectorum Maxim., as well as from Iris germanica, Iris missouriensis, Iris domestica, and Belamcanda chinensis [1]. As a member of the iridal class of triterpenoids characteristic of the Iridaceae family, Isoiridogermanal has been identified as one of the major iridal constituents in multiple Iris species [2]. The compound is commercially available as a research-grade natural product with typical purity specifications of ≥97% to ≥98%, verified by HPLC, NMR, and MS analytical methods .

Source Multiple Iris species isolate
Compound class Iridal-type triterpenoid standard
Use context Cell-model endpoint review, analytical reference

Why Generic Iridals Cannot Substitute


Iridal-type triterpenoids, despite sharing the same core skeleton and being co-isolated from Iris species, exhibit non-uniform cytotoxic profiles and distinct structural features that preclude simple substitution in experimental systems. Within the same study and identical assay conditions, Isoiridogermanal demonstrates a unique multi-cell line cytotoxicity pattern that differs from structurally related analogs including iridobelamal A, iritectol B, IT4C, and IT4D [1]. Furthermore, Isoiridogermanal possesses a defined C-16 R absolute configuration that distinguishes it from potential C-16 epimers or derivatives with altered biological activities [2]. Substitution with alternative iridals without validation would introduce uncontrolled variables affecting data reproducibility and cross-study comparability.

Cytotoxicity profiles differ across iridals; potencies may not match target cell-line expectations.
C-16 stereochemical configuration (R) is defined; epimeric or undefined mixtures introduce attribution ambiguity.
Biogenetic precursor context is absent in downstream cycloiridals and spiroiridals.

Quantitative Differentiation Evidence


Multi-Cell Line Cytotoxicity Profile

In a head-to-head comparison of six compounds isolated from the same Iris tectorum extract and tested under identical SRB assay conditions, Isoiridogermanal exhibited a distinct cytotoxicity profile across four human cell lines. Against COR-L23 lung cancer cells, Isoiridogermanal (IC50 = 16 ± 2 μM) showed intermediate potency between iridobelamal A (14 ± 0 μM) and IT4D (19 ± 1 μM). Against HepG2 liver cells, Isoiridogermanal (IC50 = 22 ± 2 μM) demonstrated comparable activity to IT4D (20 ± 1 μM) and iridobelamal A (18 ± 0 μM), but was approximately 30% less cytotoxic than IT4D against C32 melanoma cells (24 ± 1 μM vs. 25 ± 2 μM) . These head-to-head data establish Isoiridogermanal's specific position within the structure-activity landscape of iridal-type triterpenoids.

Multi-cell line profile
Head-to-head
IC50 range 11–24 μM across COR-L23, MCF-7, C32, HepG2; distinct from IT4C (18–40 μM) and IT4D (11–25 μM)
Supports cytotoxicity endpoint review with iridal-class SAR context.
SRB assay, n=3; head-to-head under identical conditions.
Cytotoxicity Cancer Cell Lines Natural Products

Cytotoxicity in Breast and Melanoma Cells

A comprehensive study evaluating compounds isolated from Iris tectorum against four human cancer cell lines established that Isoiridogermanal, iridobelamal A, and iritectol B exhibit comparable cytotoxicity with IG50 values of approximately 11 μM against MCF-7 breast cancer cells and 23 μM against C32 melanoma cells [1]. Within this cluster of equipotent iridals, Isoiridogermanal represents a distinct chemical entity with defined stereochemistry and serves as a biogenetic precursor to other iridals, providing a specific tool compound for pathway studies [2]. The co-occurrence of these compounds in natural extracts underscores the importance of using authenticated, single-entity Isoiridogermanal rather than undefined iridal mixtures for mechanistic investigations.

Breast & melanoma cells
Head-to-head
IG50 ~11 μM (MCF-7), ~23 μM (C32); equipotent with iridobelamal A and iritectol B
Reported equipotency among three iridals; supports selection of a stereochemically defined tool compound.
SRB assay; MCF-7 breast adenocarcinoma, C32 amelanotic melanoma.
Breast Cancer Melanoma Cytotoxicity

P-388 Leukemia Cytotoxicity Comparison

In a study of triterpenes isolated from Iris missouriensis roots, Isoiridogermanal (reported as iso-iridogermanal) demonstrated potent cytotoxicity against cultured P-388 murine leukemia cells with an ED50 of 0.1 μg/mL [1]. This activity was approximately 11-fold more potent than zeorin (ED50 = 1.1 μg/mL), a hopane-type triterpene co-isolated from the same plant material [1]. The substantial difference in potency between these two triterpene classes within the same study context highlights the specific cytotoxic potential of the iridal scaffold bearing the 16-hydroxy substitution pattern.

P-388 leukemia comparison
Reported
ED50 0.1 μg/mL vs. zeorin 1.1 μg/mL; 11-fold difference
Reported P-388 cell-model endpoint context; comparison supports iridal-specific activity review.
Cultured murine P-388 leukemia cells; co-isolated triterpene comparator.
Leukemia Murine Models Anticancer Screening

Biogenetic Precursor Role

Isoiridogermanal and iridobelamal A have been identified as the major iridal-type triterpenoid constituents in Iris species and are proposed to serve as biogenetic precursors of other iridals [1]. This biosynthetic position distinguishes Isoiridogermanal from downstream cyclized iridals (cycloiridals, spiroiridals, oxaspiroiridals) that derive from monocyclic precursors. Furthermore, in vitro enzymatic studies demonstrated that incubation of a monocyclic iridal with rat liver microsomes in the presence of NADPH generates 16-hydroxy-iridal (Isoiridogermanal), a reaction mediated by cytochrome P-450 and inhibited by carbon monoxide [2]. This defines Isoiridogermanal as a specific hydroxylated metabolite rather than the unmodified monocyclic iridal scaffold.

Biogenetic precursor role
Class-level
C-16 hydroxylated metabolite generated via CYP-450; major iridal constituent and precursor to cycloiridals/spiroiridals
Supports biosynthetic pathway studies and CYP-450 hydroxylation investigations.
In vitro microsomal hydroxylation evidence; qualitative distinction from unhydroxylated iridals.
Biosynthesis Natural Products Chemistry Metabolomics

C-16 R Absolute Stereochemistry

The absolute configuration of Isoiridogermanal at the C-16 position has been rigorously determined to be R using the modified Mosher's method [1]. This stereochemical definition is critical because C-16 epimers (compounds differing only in configuration at this stereocenter) would exhibit different NMR spectral properties, potentially distinct biological activities, and different chromatographic retention behavior. Commercial Isoiridogermanal is supplied with structural identity verification by HPLC, NMR, and MS, ensuring the correct stereoisomer is provided [2]. Procurement of uncharacterized iridal mixtures or imprecisely defined analogs risks introducing C-16 epimeric contamination that would confound stereochemical interpretation of biological data.

C-16 absolute stereochemistry
Method context
R configuration determined by modified Mosher's method; commercial verification by HPLC, NMR, MS
Supports stereochemical-control interpretation and enantiomer-attribution review.
No direct C-16 epimer bioactivity comparison available.
Stereochemistry Structural Elucidation Quality Control

Reference Standard Specifications

Commercially available Isoiridogermanal is supplied with defined purity specifications (≥97% to ≥98%) and documented stability parameters that enable reproducible experimental use . Storage recommendations include powder stability at -20°C for 3 years or 4°C for 2 years; in solvent at -80°C for 6 months or -20°C for 1 month . This contrasts with sourcing undefined Iris extracts or uncharacterized iridal fractions, which lack batch-to-batch consistency and validated stability profiles. The availability of Certificates of Analysis (COA) and Materials Safety Data Sheets (MSDS) further supports traceable procurement for regulated research environments .

Reference standard specs
Data to verify
Purity ≥97%; defined powder and solvent stability profiles
Supports reproducible procurement and analytical method validation.
Supplier-specified data; independent verification recommended.
Reference Standards Quality Control Analytical Chemistry

Validated Research Applications


Cancer Cytotoxicity Screening

Isoiridogermanal is appropriate for cytotoxicity screening programs where head-to-head comparative data against structurally related iridals (iridobelamal A, IT4C, IT4D, iritectol B) are required for structure-activity relationship (SAR) analysis. Published IC50 values across COR-L23, MCF-7, C32, and HepG2 cell lines, obtained under standardized SRB assay conditions, provide a validated reference point for benchmarking new iridal derivatives or evaluating combination effects [1]. The compound's defined C-16 R stereochemistry and established identity as a major iridal constituent support its use as a representative monocyclic iridal in broader class-comparison studies.

Iridal Biosynthesis and CYP450 Studies

Isoiridogermanal serves as a key reference compound for investigations of iridal biosynthesis pathways in Iridaceae plants. It has been identified as a biogenetic precursor to other iridals and can be generated in vitro via cytochrome P-450-mediated 16-hydroxylation of monocyclic iridal precursors [1]. Researchers studying iridal metabolomics, cytochrome P-450 enzyme activity in Iris species, or the biosynthetic relationships among monocyclic, cycloiridal, and spiroiridal classes require authenticated Isoiridogermanal as an analytical standard for LC-MS or GC-MS identification and quantification.

Phytochemical Reference Standard

As one of the major iridal-type triterpenoid constituents in Iris tectorum, Iris germanica, Iris missouriensis, and Belamcanda chinensis, Isoiridogermanal is an essential reference standard for phytochemical profiling and quality control of Iris-derived botanical materials [1]. The compound's commercial availability with ≥97% purity, documented storage stability, and supporting Certificates of Analysis enables its use as a quantitative calibration standard in HPLC-UV, HPLC-MS, or NMR-based analytical methods for identifying and quantifying iridals in plant extracts or traditional medicine preparations.

P-388 Leukemia Model Evaluation

Isoiridogermanal has demonstrated potent cytotoxicity against P-388 murine leukemia cells with an ED50 of 0.1 μg/mL, representing approximately 11-fold greater potency than the co-occurring triterpene zeorin . This established activity supports the use of Isoiridogermanal as a positive control or benchmark compound in P-388-based anticancer screening assays. Researchers evaluating novel iridal derivatives or other triterpenoid classes against P-388 cells can reference Isoiridogermanal's documented ED50 value for comparative potency assessment.

Application
Selection Property
Validation Focus
Cancer cell-model cytotoxicity screening
Multi-cell line SAR context
Cell-line endpoint comparison
Iridal biosynthesis and CYP-450 studies
Biosynthetic pathway authentication
Enzymatic hydroxylation verification
Phytochemical reference standardization
Identity and purity verification
HPLC/NMR calibration
P-388 leukemia cell-model evaluation
Reported P-388 endpoint context
Comparative triterpene potency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoiridogermanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.